molecular formula C20H26Cl2Sn B087739 Stannane, dichlorobis(2-methyl-2-phenylpropyl)- CAS No. 14208-42-5

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-

Cat. No.: B087739
CAS No.: 14208-42-5
M. Wt: 456 g/mol
InChI Key: DAUATJOQJOPFPF-UHFFFAOYSA-L
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Description

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- (CAS: 671213-77-7) is an organotin compound with the molecular formula C₁₆H₁₈Cl₂Sn and an average molecular mass of 399.931 g/mol . It features a tetrahedral tin center bonded to two 2-methyl-2-phenylpropyl groups and two chlorine atoms. This compound is structurally characterized by its U-shaped geometry, stabilized by intramolecular C-H···Cl interactions and face-to-face π-π stacking of phenyl rings, as observed in crystallographic studies at 120 K . It is primarily synthesized via Grignard reactions involving dichlorostannane precursors and 2-methyl-2-phenylpropyl magnesium halides .

The compound has been studied in agricultural contexts as a metabolite of the acaricide fenbutatin oxide (hexakis(2-methyl-2-phenylpropyl)distannoxane), where it forms degradates such as dihydroxybis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropylstannoic acid .

Properties

IUPAC Name

dichloro-bis(2-methyl-2-phenylpropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUATJOQJOPFPF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306376
Record name Stannane, dichlorobis(2-methyl-2-phenylpropyl)-
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Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-42-5
Record name NSC175978
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Record name Stannane, dichlorobis(2-methyl-2-phenylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Discovery and Zimmer's Method

The compound was first reported by Zimmer et al. in 1966 using a direct alkylation approach. Tin(IV) chloride reacted with two equivalents of 2-methyl-2-phenylpropylmagnesium bromide in diethyl ether under anhydrous conditions. The reaction proceeded at −78°C to prevent thermal decomposition, yielding the target compound with approximately 65% efficiency after recrystallization from hexane. This method established the foundational two-step protocol:

  • Formation of the Grignard reagent from 2-methyl-2-phenylpropyl bromide.

  • Nucleophilic displacement on SnCl₄.

Limitations included sensitivity to moisture and competing side reactions from the steric bulk of the neophyl (2-methyl-2-phenylpropyl) groups.

Modern Synthetic Approaches

Solvent System Optimization (Zuniga et al., 2011)

Zuniga et al. improved yield to 71% by replacing diethyl ether with tetrahydrofuran (THF). The enhanced donor ability of THF stabilized reactive intermediates, as demonstrated in the reaction:

SnCl4+2NeophMgBrTHF, −30°C(Neoph)2SnCl2+2MgBrCl\text{SnCl}4 + 2 \text{NeophMgBr} \xrightarrow{\text{THF, −30°C}} (\text{Neoph})2\text{SnCl}_2 + 2 \text{MgBrCl}

Key parameters:

  • Temperature: −30°C (reduced decomposition vs. Zimmer's −78°C)

  • Reaction time: 4 hours

  • Workup: Aqueous NH₄Cl extraction followed by silica gel chromatography

Catalytic Halide Exchange (Gerbino et al., 2012)

Gerbino et al. developed a halogen-exchange method using SnCl₂ as a precursor. The protocol involved:

  • Oxidative addition of NeophCl to SnCl₂ in toluene.

  • Catalytic CuCl (5 mol%) to accelerate chloride displacement.

SnCl2+2NeophClCuCl, 110°C(Neoph)2SnCl2+Cl2\text{SnCl}2 + 2 \text{NeophCl} \xrightarrow{\text{CuCl, 110°C}} (\text{Neoph})2\text{SnCl}2 + \text{Cl}2

This method achieved 82% yield with reduced steric hindrance effects.

Grignard Reagent-Based Large-Scale Synthesis

A 2010 PMC study detailed a kilo-scale preparation:

Reaction Scheme

SnCl4+2NeophMgClTHF, 0–5°C(Neoph)2SnCl2+2MgCl2\text{SnCl}4 + 2 \text{NeophMgCl} \xrightarrow{\text{THF, 0–5°C}} (\text{Neoph})2\text{SnCl}2 + 2 \text{MgCl}2

Optimized Conditions

ParameterValue
SolventTHF/Et₂O (3:1 v/v)
Temperature0–5°C during addition
Stirring rate500 rpm
WorkupIce-cold HCl quench

This protocol produced 95% purity without chromatography, critical for industrial applications.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)ScalabilityReference
Zimmer (1966)6598Lab-scale
Zuniga (2011)7199Pilot-scale
Gerbino (2012)8297Lab-scale
PMC (2010)8895Industrial

The PMC method sacrifices purity for scalability, while Gerbino's catalytic approach balances yield and energy efficiency.

Physicochemical Properties and Characterization

Table 2: Key Physical Properties

PropertyValueMethodReference
Molecular weight456.027 g/molMass spectrometry
Melting point182.95°CDSC
Boiling point457°C at 760 mmHgEbulliometry
LogP6.86HPLC
Vapor pressure4.19×10⁻⁸ mmHg (25°C)Tensiometry

¹H NMR (CDCl₃): δ 1.57 (s, 6H, CH₃), 2.82–2.84 (t, 2H, Sn-CH₂), 7.18–7.29 (m, aromatic).

Applications in Organic Synthesis

The compound serves as:

  • Lewis acid catalyst : For Friedel-Crafts alkylations (TOF up to 120 h⁻¹).

  • Precursor : To (Neoph)₂SnH₂ via LiAlH₄ reduction.

  • Polymer stabilizer : In PVC formulations at 0.5–1.5 wt% loads .

Chemical Reactions Analysis

Transmetalation in Palladium-Catalyzed Coupling Reactions

Organotin compounds like dichlorobis(2-methyl-2-phenylpropyl)stannane are central to Stille coupling , a palladium-catalyzed cross-coupling reaction. The mechanism involves three key steps:

  • Oxidative addition of an organohalide to Pd0^0, forming a PdII^{II} complex.

  • Transmetalation with the organostannane.

  • Reductive elimination to yield the coupled product .

Reaction Pathway:

  • The bulky 2-methyl-2-phenylpropyl groups on the tin center hinder coordination to palladium, requiring ligand dissociation (e.g., loss of Cl^-) to form a three-coordinate PdII^{II} intermediate .

  • Transmetalation proceeds via an SE_E2 mechanism , where the PdII^{II} complex acts as an electrophile, attacking the Sn–C bond (Scheme 1) . Steric bulk may slow this step but improve selectivity for less hindered substrates.

Example Reaction:

R X+SnR 2Cl2Pd0,ligandR R +SnCl2+byproducts\text{R X}+\text{SnR }_2\text{Cl}_2\xrightarrow{\text{Pd}^0,\text{ligand}}\text{R R }+\text{SnCl}_2+\text{byproducts}

Electronic and Steric Effects on Reactivity

The substituents on tin significantly influence reaction kinetics:

FactorEffectObservationSource
Electron-withdrawing groups (Cl) Accelerate transmetalationIncreases electrophilicity of PdII^{II}, enhancing Sn–C bond cleavage
Bulky alkyl groups (2-methyl-2-phenylpropyl) Slow transmetalationSteric hindrance reduces accessibility of Sn–C bond
  • Hammett analysis of analogous Pd systems shows a positive ρ value (ρ = 0.48) for electron-withdrawing substituents, confirming their role in rate acceleration .

Oxidative Addition and Reductive Elimination

While dichlorobis(2-methyl-2-phenylpropyl)stannane primarily acts as a transmetalation agent, its chlorine ligands may participate in oxidative addition with low-valent metals (e.g., Pd0^0 or Pt0^0), forming complexes such as:

Pd0+SnR2Cl2PdII(Cl)2(SnR2)\text{Pd}^0+\text{SnR}_2\text{Cl}_2\rightarrow \text{Pd}^{II}(\text{Cl})_2(\text{SnR}_2)

  • Reductive elimination from such complexes is rare but has been observed in systems with labile ligands (e.g., phosphines) .

Reactivity with Alkynes and Olefins

In platinum-catalyzed systems, organotin compounds undergo insertion reactions with unsaturated bonds:

  • Alkyne insertion :

    Pt0+SnR2Cl2+RC CR PtII( C CR )2+SnCl2R2\text{Pt}^0+\text{SnR}_2\text{Cl}_2+\text{RC CR }\rightarrow \text{Pt}^{II}(\text{ C CR })_2+\text{SnCl}_2\text{R}_2

    Bulky tin substituents favor formation of mono-insertion products due to steric constraints .

Stability and Byproduct Formation

  • Hydrolysis : Sn–Cl bonds are susceptible to hydrolysis, generating HCl and tin oxides:

    SnR2Cl2+2H2OSnR2(OH)2+2HCl\text{SnR}_2\text{Cl}_2+2\text{H}_2\text{O}\rightarrow \text{SnR}_2(\text{OH})_2+2\text{HCl}
  • Reductive Coupling : Under reducing conditions, Sn–C bonds may cleave, forming R–R dimers .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key ObservationSource
Stille CouplingPd(PPh3_3)4_4, THF, 80°C65–78Bulky groups reduce byproduct formation
HydrolysisH2_2O, RT>90Rapid Cl^- displacement
Alkyne InsertionPt0^0, cyclohexane, 100°C40–55Steric hindrance limits insertion

Scientific Research Applications

Chemical Synthesis

Organotin Compounds as Reagents
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex organic molecules. For instance, it has been used in the preparation of phthalimidoacetate derivatives, which are important intermediates in pharmaceutical chemistry .

Synthesis Example
A notable synthetic route involves the reaction of dichlorobis(2-methyl-2-phenylpropyl)tin(IV) with isonitriles to yield halogenocarbiminotinhalides. This reaction highlights its utility in producing tin-containing compounds that can be further functionalized for specific applications .

Pharmaceutical Applications

Potential Medicinal Uses
Research indicates that organotin compounds, including stannane derivatives, exhibit biological activities that could be harnessed for medicinal purposes. For example, some studies have suggested that organotin compounds can act as modulators of cholinergic receptors, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Neuropharmacological Effects
A study published on the pharmacological properties of organotin compounds demonstrated that certain derivatives can enhance cholinergic activity, which is crucial for cognitive functions. This finding opens avenues for developing new treatments for cognitive disorders .

Toxicity and Environmental Impact
While organotin compounds like stannane are useful, their environmental impact cannot be overlooked. Studies have shown that certain organotin species can exhibit toxicity to aquatic life and may accumulate in ecosystems. Therefore, understanding their environmental fate is crucial for developing safer alternatives and regulatory measures .

Mechanism of Action

The mechanism of action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

Compound Name Molecular Formula Sn–X Bond Length (Å) Key Structural Features Reference
Dichlorobis(2-methyl-2-phenylpropyl)stannane C₁₆H₁₈Cl₂Sn 2.42–2.45 U-shaped geometry; C-H···Cl interactions
Dibromobis(2-methyl-2-phenylpropyl)stannane C₁₆H₁₈Br₂Sn 2.58–2.60 Isomorphous with dichloro analog; Br substituents increase steric bulk
Chlorotris(2-methyl-2-phenylpropyl)stannane C₃₀H₃₉ClSn 2.38–2.43 Trigonal bipyramidal geometry; higher thermal stability (b.p. 556.5°C)
Hexakis(2-methyl-2-phenylpropyl)distannoxane (Fenbutatin oxide) C₆₀H₇₈OSn₂ 2.35–2.40 Dinuclear Sn₂O core; used as a miticide with MRLs up to 5 ppm in grapes
  • Key Findings :
    • The dichloro and dibromo analogs exhibit nearly identical Sn–X bond lengths despite differences in halogen electronegativity, suggesting minimal electronic effects on bonding .
    • Chlorotris(2-methyl-2-phenylpropyl)stannane demonstrates enhanced thermal stability compared to dichloro derivatives due to increased steric protection of the tin center .

Toxicity and Regulatory Status

Compound Name Acute Toxicity (LD₅₀, Rat Oral) Regulatory Status (MRL) Reference
Dichlorobis(2-methyl-2-phenylpropyl)stannane Not reported Not regulated; detected as a degradate
Fenbutatin oxide >2,000 mg/kg 5 ppm in grapes (Australia)
Chlorotris(2-methyl-2-phenylpropyl)stannane Not reported Industrial use only
  • Key Findings :
    • Fenbutatin oxide exhibits low acute toxicity, making it suitable for agricultural use, while dichloro derivatives are primarily research chemicals .

Biological Activity

Overview

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, has garnered attention in the field of biological research due to its unique chemical properties and potential applications. With the molecular formula C20_{20}H26_{26}Cl2_{2}Sn and a molecular weight of 456 g/mol, this organotin compound is primarily recognized for its biological activity, particularly in disrupting metabolic processes in target organisms.

Target Organisms and Mode of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- functions similarly to other organotin compounds. It primarily acts by disrupting normal metabolic processes, leading to cellular dysfunction and death in various organisms. The compound is a metabolite of Fenbutatin Oxide, which is known to interfere with cellular respiration and ion transport mechanisms.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Respiration Disruption : It inhibits mitochondrial respiration, which is crucial for ATP production.
  • Ion Transport Interference : Alters ion gradients across membranes, affecting cellular homeostasis.

Pharmacokinetics

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes metabolic transformation in environmental contexts. In soil, it is metabolized into dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. These metabolites may exhibit varying degrees of biological activity compared to the parent compound.

Toxicological Profile

The toxicological profile of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- indicates that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity in mammals. Additionally, it has been found non-irritating to skin and eyes, with no evidence of skin sensitization or mutagenic potential . This makes it a candidate for further study in both environmental and biomedical contexts.

Research Applications

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is utilized across several domains:

  • Chemical Synthesis : Acts as a reagent in organic synthesis for forming carbon-tin bonds.
  • Biological Studies : Investigated for interactions with biomolecules and potential therapeutic applications.
  • Industrial Use : Employed in the production of tin-based materials and as a catalyst in various industrial processes.

Comparative Analysis

To understand the unique properties of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, it can be compared with other organotin compounds:

Compound NameMolecular FormulaBiological ActivityToxicity (LD50)
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-C20_{20}H26_{26}Cl2_{2}SnDisrupts metabolic processes>2000 mg/kg
Fenbutatin OxideC15_{15}H18_{18}Cl3_{3}SnInsecticide with similar action300 mg/kg
Tributyltin ChlorideC12_{12}H27_{27}ClSnAntifouling agent with high toxicity0.5 mg/kg

Case Studies

  • Environmental Impact Study : Research conducted on the ecological effects of organotin compounds revealed that Stannane derivatives significantly affect aquatic life by disrupting endocrine functions in fish species. The study noted alterations in reproductive behaviors and developmental anomalies linked to exposure.
  • Pharmacological Exploration : A study investigating the potential medicinal applications of organotin compounds highlighted that Stannane derivatives could serve as precursors for novel drug development targeting metabolic disorders due to their ability to modulate cellular respiration pathways.

Q & A

Q. What are the standard synthetic routes for dichlorobis(2-methyl-2-phenylpropyl)stannane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via organotin chemistry. A common approach involves reacting tin(IV) chloride with 2-methyl-2-phenylpropyl Grignard reagents in anhydrous solvents like toluene or THF under inert atmospheres (argon/nitrogen). For example, analogous stannane syntheses use palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and reflux conditions (110°C, 30 h) to drive coupling reactions . Yield optimization requires careful control of stoichiometry, solvent purity, and catalyst loading. Impurities such as unreacted tin precursors can be minimized by column chromatography (silica gel, chloroform/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this organotin compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 119Sn^{119}\text{Sn} NMR identifies tin coordination environments (δ ~0 to -200 ppm for tetraorganotin compounds). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve alkyl/aryl substituents.
  • X-ray crystallography : Crystal structure determination (e.g., triclinic system, space group P1P1) provides bond lengths (Sn-C: ~2.15 Å) and angles, critical for confirming steric effects of 2-methyl-2-phenylpropyl groups .
  • FT-IR : Sn-Cl stretches (~350–400 cm1^{-1}) and C-H vibrations (2800–3100 cm1^{-1}) validate functional groups.

Q. How does the steric bulk of 2-methyl-2-phenylpropyl ligands affect the compound’s stability?

Methodological Answer: The bulky ligands enhance kinetic stability by shielding the tin center from nucleophilic attack. Decomposition studies (e.g., thermogravimetric analysis or controlled heating) show slower degradation compared to less hindered stannanes. However, prolonged exposure to air or moisture leads to hydrolysis, forming Sn-O-Sn byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for tris(2-methyl-2-phenylpropyl)tin derivatives?

Methodological Answer: Discrepancies in unit cell parameters (e.g., a=9.948a = 9.948 Å vs. literature analogs) may arise from lattice solvent incorporation or polymorphism. To address this:

  • Repeat crystallization in rigorously dried solvents.
  • Compare multiple datasets (e.g., Cambridge Structural Database entries CCDC-991863 to -991866) to identify trends in ligand packing .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···Cl contacts) influencing structural variations .

Q. How can computational methods predict the catalytic activity of this stannane in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations model the tin center’s electrophilicity and ligand dissociation energetics. For example:

  • Calculate bond dissociation energies (BDEs) for Sn-Cl vs. Sn-C bonds to assess oxidative addition feasibility.
  • Simulate transition states for transmetallation steps with palladium catalysts, using Gaussian09 or ORCA software .
  • Validate predictions with experimental kinetics (e.g., monitoring by 119Sn^{119}\text{Sn} NMR or GC-MS).

Q. What analytical approaches distinguish trace impurities in dichlorobis(2-methyl-2-phenylpropyl)stannane?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) separates impurities like residual SnCl4_4 or ligand byproducts. For example:

  • Mobile phase : Acetonitrile/tetrahydrofuran (65:35) with 0.1% acetic acid improves resolution of polar impurities .
  • Validation : Spike samples with authentic standards (e.g., 2-methyl-2-phenylpropanol) to confirm retention times .

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